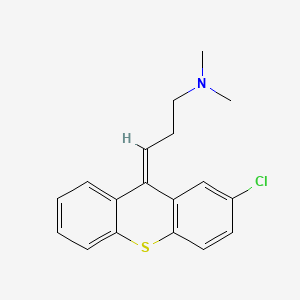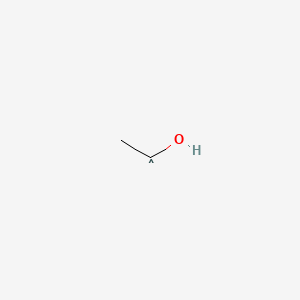
Hydroxyethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyethyl is a functional group derived from ethylene oxide and is commonly found in various chemical compounds, including this compound cellulose and this compound starch. These compounds are widely used in numerous industries due to their unique properties, such as high water solubility, thickening, and stabilizing capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyethyl groups are typically introduced into compounds through the reaction of ethylene oxide with hydroxyl-containing substrates. For example, this compound cellulose is synthesized by reacting cellulose with ethylene oxide under alkaline conditions . The reaction is usually carried out at elevated temperatures and pressures to ensure complete substitution.
Industrial Production Methods: In industrial settings, the production of this compound cellulose involves the following steps:
Alkalization: Cellulose is treated with a strong alkali, such as sodium hydroxide, to activate the hydroxyl groups.
Etherification: The activated cellulose is then reacted with ethylene oxide in a pressurized reactor.
Purification: The resulting product is purified to remove any unreacted chemicals and by-products
Chemical Reactions Analysis
Types of Reactions: Hydroxyethyl compounds undergo various chemical reactions, including:
Oxidation: this compound groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound groups to ethyl groups.
Substitution: this compound groups can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted ethers or esters
Scientific Research Applications
Hydroxyethyl compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Employed in the preparation of hydrogels for tissue engineering and drug delivery systems
Medicine: this compound starch is used as a plasma volume expander in intravenous therapy.
Mechanism of Action
The mechanism of action of hydroxyethyl compounds varies depending on their application:
This compound Cellulose: Acts by forming hydrogen bonds with water molecules, creating a gel-like structure that can entrap other molecules, thus enhancing their stability and prolonging their release.
This compound Starch: Functions as a plasma volume expander by increasing the osmotic pressure in the blood, thereby retaining fluid in the circulatory system.
Comparison with Similar Compounds
Hydroxyethyl compounds can be compared with other cellulose derivatives and starch derivatives:
Properties
CAS No. |
2348-46-1 |
|---|---|
Molecular Formula |
C2H5O |
Molecular Weight |
45.06 g/mol |
IUPAC Name |
ethanol |
InChI |
InChI=1S/C2H5O/c1-2-3/h2-3H,1H3 |
InChI Key |
GAWIXWVDTYZWAW-UHFFFAOYSA-N |
impurities |
...The purpose of this study was to compare aluminum levels in fresh, and stored, canned beer representative of U.S. quality draft. ...two brands of beer, A and B, held at two different temperatures of 23 °C (room temperature) and 5 °C (refrigerated) over a period of 5 months. Room temperature beer was found to contain more aluminum (108 ug/L) than refrigerated beer and brand A at room temperature had significantly more aluminum content (546 ug/L) than brand B (414 ug/L) at the end of the duration of storage period. Aluminum content changes from day 0 to day 150 were significant. |
Canonical SMILES |
C[CH]O |
boiling_point |
173.3 °F at 760 mmHg (NTP, 1992) 78.24 °C 78 °C 173 °F |
Color/Form |
Clear, colorless, very mobile liquid |
density |
0.79 at 68 °F (USCG, 1999) - Less dense than water; will float 0.7893 g/cu cm at 20 °C Relative density (water = 1): 0.79 < 0.810 0.79 |
flash_point |
55 °F (NTP, 1992) 55 °F 14.0 °C (57.2 °F) - closed cup Table: Flash Point for Ethyl Alcohol and Water [Table#229] 55 °F (13 °C) (closed cup) 12.0 °C c.c. |
melting_point |
-173.4 °F (NTP, 1992) -114.14 °C -114.1 °C -114 °C -173 °F |
physical_description |
Ethanol with a small amount of an adulterant added so as to be unfit for use as a beverage. Ethanol appears as a clear colorless liquid with a characteristic vinous odor and pungent taste. Flash point 55 °F. Density 6.5 lb / gal. Vapors are heavier than air. Liquid Liquid, Other Solid; Other Solid; Liquid; NKRA; Water or Solvent Wet Solid Clear, colorless liquid with a weak, ethereal, vinous odor; [NIOSH] COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Clear, colourless, mobile liquid with a characteristic odour and a burning taste Clear, colorless liquid with a weak, ethereal, vinous odor. |
Related CAS |
42845-45-4 |
solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) In water, miscible /1X10+6 mg/L/ at 25 °C Miscible with ethyl ether, acetone, chloroform; soluble in benzene Miscible with many organic solvents 1000.0 mg/mL Solubility in water: miscible Soluble in water Miscible |
vapor_density |
1.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 1.59 (Air = 1) Relative vapor density (air = 1): 1.6 1.59 |
vapor_pressure |
40 mmHg at 66 °F ; 50 mmHg at 77 °F (NTP, 1992) 59.3 [mmHg] VP: -73 °C at 1 Pa; -56 °C at 10 Pa; -34 °C at 100 Pa; -7 °C at 1 kPa (all extrapolated); 29.2 °C at 10 kPa; 78.0 °C at 100 kPa 59.3 mm Hg at 25 °C /Extrapolated/ Vapor pressure, kPa at 20 °C: 5.8 44 mmHg |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


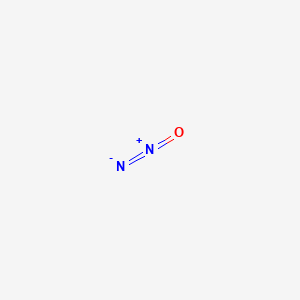
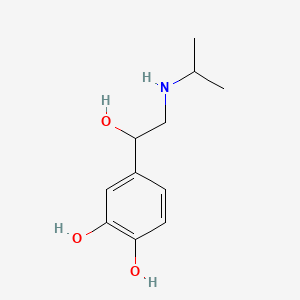
![7-[2-(2-Amino-thiazol-4-yl)-2-methoxyimino-acetylamino]-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10761383.png)
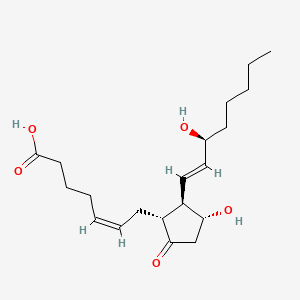
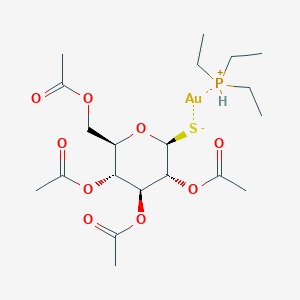
![7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10761458.png)
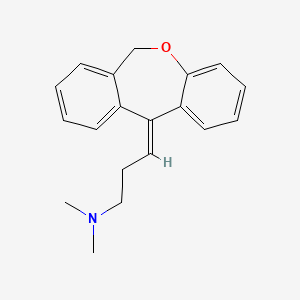
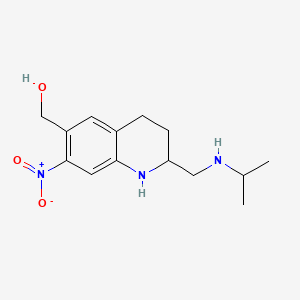
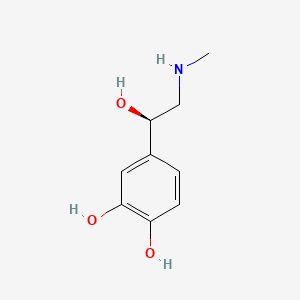
![2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine](/img/structure/B10761517.png)
![3-(Carbamoyloxymethyl)-7-[[2-(2-furanyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10761522.png)
![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate](/img/structure/B10761537.png)

